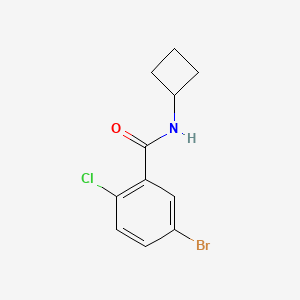
N-cyclobutyl-2-hydroxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclobutyl-2-hydroxy-4-methylbenzamide is an organic compound characterized by a cyclobutyl group attached to the nitrogen atom of a benzamide structure, with additional hydroxy and methyl substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-hydroxy-4-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclobutylamine to yield this compound.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions with inert atmospheres to prevent moisture from interfering with the reaction. Typical solvents used include dichloromethane or tetrahydrofuran, and the reactions are often conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-cyclobutyl-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of N-cyclobutyl-2-hydroxy-4-methylbenzylamine.
Substitution: Formation of halogenated derivatives like 2-hydroxy-4-methyl-5-bromobenzamide.
科学的研究の応用
N-cyclobutyl-2-hydroxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-cyclobutyl-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects. The cyclobutyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-cyclobutyl-2-hydroxybenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-cyclobutyl-4-methylbenzamide: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities.
N-cyclobutyl-2-hydroxy-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and reactivity.
Uniqueness
N-cyclobutyl-2-hydroxy-4-methylbenzamide is unique due to the combination of its cyclobutyl, hydroxy, and methyl groups, which confer specific chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed with similar compounds.
特性
IUPAC Name |
N-cyclobutyl-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-6-10(11(14)7-8)12(15)13-9-3-2-4-9/h5-7,9,14H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFSDMRKZAFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-ethylphenyl)methyl]cyclobutanamine](/img/structure/B7860932.png)
![N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine](/img/structure/B7860934.png)





![N-[(quinolin-6-yl)methyl]cyclobutanamine](/img/structure/B7860975.png)





